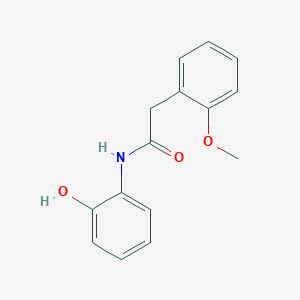![molecular formula C17H19N3O3 B5058103 2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5058103.png)
2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as N-(2-(3-pyridinyl)-1-piperidinyl)-4-(nitrooxy)phenylacetamide (PPN), is a synthetic compound that has been studied for its potential use as a therapeutic agent. PPN is a nitric oxide (NO) donor, meaning that it can release NO in a controlled manner in vivo. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. The controlled release of NO by PPN has been suggested to have potential therapeutic applications in the treatment of various diseases.
作用机制
PPN releases NO in a controlled manner through a process known as nitrosothiol-mediated NO release. PPN contains a nitrosothiol group, which can react with thiol-containing biomolecules in vivo to release NO. The controlled release of NO by PPN has been suggested to have therapeutic benefits, as excessive NO production can lead to oxidative stress and tissue damage.
Biochemical and Physiological Effects:
The release of NO by PPN has been shown to have various biochemical and physiological effects. NO is a potent vasodilator, meaning that it can increase blood flow and oxygen delivery to tissues. NO also plays a role in neurotransmission, immune response, and cell signaling. The controlled release of NO by PPN has been suggested to have potential therapeutic benefits in various disease models.
实验室实验的优点和局限性
One advantage of using PPN in lab experiments is its ability to release NO in a controlled manner. This allows for precise dosing and reduces the risk of toxicity associated with excessive NO production. However, one limitation of using PPN is its potential instability in aqueous solutions, which can lead to variability in NO release.
未来方向
There are several potential future directions for research on PPN. One area of interest is the development of new NO donors that can release NO in a more targeted manner. Another area of interest is the use of PPN in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the potential long-term effects of PPN use in vivo.
合成方法
PPN can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with 2-(3-pyridinyl)-1-piperidinylmethanol, followed by the addition of acetic anhydride and ammonium acetate. The final product is obtained through purification by column chromatography.
科学研究应用
PPN has been studied for its potential use as a therapeutic agent in various disease models. In animal models of ischemia-reperfusion injury, PPN has been shown to reduce tissue damage and improve functional recovery. PPN has also been studied for its potential use in the treatment of cancer, as NO has been shown to have anti-tumor effects. In addition, PPN has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as NO has been shown to have neuroprotective effects.
属性
IUPAC Name |
2-nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17-7-6-13(10-16(17)20(22)23)12-19-9-2-1-5-15(19)14-4-3-8-18-11-14/h3-4,6-8,10-11,15,21H,1-2,5,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEBYXWGXVRHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,3'-dimethyl-4'-{[(3-methyl-2-thienyl)methylene]amino}-4-biphenylyl)[(3-methyl-2-thienyl)methylene]amine](/img/structure/B5058022.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B5058035.png)
![1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide](/img/structure/B5058043.png)



![2-[(cyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5058068.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5058080.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5058092.png)
![N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5058095.png)

![5-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5058122.png)
![4,5-dimethyl-6-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-(trifluoromethyl)pyrimidine](/img/structure/B5058128.png)
![3-allyl-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058131.png)